molecular formula C9H15NO B11919385 7-Azaspiro[4.5]decan-10-one CAS No. 604010-23-3

7-Azaspiro[4.5]decan-10-one

Cat. No.: B11919385
CAS No.: 604010-23-3
M. Wt: 153.22 g/mol
InChI Key: MQKZZXYAFVUVGG-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Modern Organic Chemistry

Spirocyclic systems, which feature two rings connected by a single common atom, are prominent structural motifs in a vast array of natural products and synthetic molecules. walshmedicalmedia.comresearchgate.net Their rigid, three-dimensional frameworks offer distinct advantages in various scientific disciplines. nih.gov In medicinal chemistry, the conformational rigidity of spirocycles can enhance the binding affinity and selectivity of a molecule to its biological target, a crucial factor in drug design. nih.govvulcanchem.com This structural feature limits the molecule's flexibility, presenting a well-defined orientation of substituents for interaction with proteins and enzymes. nih.gov

The unique architecture of spirocyclic compounds often imparts novel chemical and physical properties. nih.gov Consequently, these molecules have found applications in materials science, including the development of organic light-emitting diodes (OLEDs), and in agrochemicals as pesticides and herbicides. walshmedicalmedia.comresearchgate.net The synthesis of spiro heterocycles, which incorporate one or more heteroatoms within their ring structures, is a particularly active area of research, offering a rich landscape for chemical innovation. walshmedicalmedia.com

Overview of Azaspiro[4.5]decane Frameworks in Synthetic Design

Within the diverse family of spirocyclic compounds, azaspiro[4.5]decanes, which contain a nitrogen atom in the spirocyclic framework, are of particular interest to synthetic chemists. This structural motif serves as a versatile scaffold in the design and synthesis of complex organic molecules and potential drug candidates. The presence of the nitrogen atom not only influences the molecule's polarity and basicity but also provides a key site for further chemical modification. cymitquimica.com

Derivatives of the azaspiro[4.5]decane core have been investigated for a range of biological activities. For instance, the 8-azaspiro[4.5]decane skeleton has been identified as a useful template for designing muscarinic agonists, which have potential applications in treating dementia. vulcanchem.com Furthermore, the 1-azaspiro[4.5]decane core is a key substructure in the synthesis of neurokinin-1 (NK-1) receptor antagonists. acs.org The ability to introduce various substituents onto the azaspiro[4.5]decane framework allows for the fine-tuning of its physicochemical and biological properties.

Scope and Research Focus on 7-Azaspiro[4.5]decan-10-one within the Spiro[4.5]decane Class

This compound, as a specific member of the azaspiro[4.5]decane class, represents a valuable building block in organic synthesis. Its structure features a piperidine (B6355638) ring fused to a cyclopentanone (B42830) ring through a spiro-carbon. The hydrochloride salt of this compound is documented with the chemical formula C9H16ClNO and a molecular weight of 189.68 g/mol . nih.gov

Research on this compound and its derivatives is driven by the desire to create novel molecular entities with specific functionalities. The strategic placement of the nitrogen atom and the ketone group provides reactive sites for a variety of chemical transformations, enabling the construction of more complex spirocyclic systems. While specific, in-depth research focusing solely on this compound is not extensively detailed in publicly available literature, its structural relationship to other well-studied azaspiro[4.5]decanes suggests its potential as a precursor for a wide range of synthetically and medicinally relevant compounds. The exploration of its synthetic utility and the biological activities of its derivatives remains an active area of interest for synthetic and medicinal chemists.

Chemical and Physical Properties of this compound

The hydrochloride salt of this compound has the following computed properties:

PropertyValueSource
Molecular FormulaC9H16ClNO nih.gov
Molecular Weight189.68 g/mol nih.gov
IUPAC NameThis compound;hydrochloride nih.gov
InChIInChI=1S/C9H15NO.ClH/c11-8-3-6-10-7-9(8)4-1-2-5-9;/h10H,1-7H2;1H nih.gov
InChIKeyOAZJSMUUSAFJSS-UHFFFAOYSA-N nih.gov
Canonical SMILESC1CC2(C(C1)=O)CCNC2.Cl nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

604010-23-3

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

7-azaspiro[4.5]decan-10-one

InChI

InChI=1S/C9H15NO/c11-8-3-6-10-7-9(8)4-1-2-5-9/h10H,1-7H2

InChI Key

MQKZZXYAFVUVGG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CNCCC2=O

Origin of Product

United States

Chemical Reactivity and Derivatization Pathways of 7 Azaspiro 4.5 Decan 10 One Scaffolds

Functional Group Interconversions (FGI) within the Azaspiro[4.5]decane System

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the strategic transformation of one functional group into another. ub.edu In the context of the 7-azaspiro[4.5]decane system, FGI enables the late-stage modification of the scaffold to access a wide range of analogs.

Examples of FGI on this scaffold include:

Oxidation of the secondary alcohol (from carbonyl reduction) back to the ketone: This can be achieved using a variety of oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation.

Conversion of the secondary alcohol to a leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution: This two-step sequence allows for the introduction of a wide range of nucleophiles at the C-10 position.

Transformation of the secondary amine into an amide, followed by reduction to a tertiary amine: This provides an alternative route to N-alkylation.

Conversion of a carboxylic acid derivative (introduced via N-acylation) into other functional groups: For example, reduction to an alcohol, conversion to an amide, or Curtius rearrangement to an amine.

The strategic application of FGI is essential for the efficient synthesis of libraries of 7-azaspiro[4.5]decan-10-one derivatives for structure-activity relationship (SAR) studies.

Diversification Strategies Involving the Azaspiro[4.5]decane Nitrogen Atom

The secondary amine within the piperidine (B6355638) ring of the 7-azaspiro[4.5]decane system is a key handle for chemical modification, allowing for the introduction of a wide array of substituents through alkylation and acylation reactions. These modifications are crucial for tuning the molecule's physicochemical properties and biological activity.

The nitrogen atom of the piperidine moiety can be readily functionalized through N-alkylation reactions. This process involves the reaction of the secondary amine with various alkylating agents, typically alkyl halides or sulfates, often in the presence of a base to neutralize the acid formed during the reaction. Such modifications are used to introduce diverse functional groups, which can modulate the pharmacological profile of the resulting compounds.

For example, in related azaspiro[4.5]decane systems, alkylation has been employed to synthesize derivatives with potential dopamine agonist activity. nih.gov The synthesis of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes containing benzyl or indolylmethyl groups at a neighboring position was achieved through the alkylation of a pyrrolidine (B122466) enamine of a piperidine precursor. nih.gov Similarly, N-methylation of related succinimide precursors has been accomplished using dimethyl sulfate, while other N-alkyl substituents have been introduced using reagents like propargyl bromide in the presence of potassium carbonate. clockss.org

Table 1: Examples of N-Alkylation Reactions on Azaspiro Scaffolds

Reagent Conditions Resultant Group Reference
Dimethyl sulfate Base N-Methyl clockss.org
Propargyl bromide K2CO3, cat. KI, DMF N-Propargyl clockss.org
Benzyl halide Base N-Benzyl nih.gov

Amide bond formation, or N-acylation, is another fundamental strategy for derivatizing the piperidine nitrogen. This reaction creates a stable amide linkage and introduces a carbonyl group, which can act as a hydrogen bond acceptor and influence molecular conformation. The synthesis is typically achieved by reacting the this compound with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride. luxembourg-bio.commdpi.com

Alternatively, a carboxylic acid and the amine can be joined directly using a coupling reagent. Carbodiimides, such as dicyclohexylcarbodiimide (DCC), are classic examples of reagents that facilitate this transformation by first activating the carboxylic acid to form an O-acylisourea intermediate, which is then readily attacked by the amine. luxembourg-bio.com This method is widely used in peptide synthesis and is applicable for creating a diverse library of N-acyl this compound derivatives. luxembourg-bio.com A protocol for amide coupling that is efficient for sterically hindered substrates involves the in situ formation of acyl fluorides which then react with amines at elevated temperatures. rsc.org

Table 2: Common Methods for Amide Bond Formation

Method Activating Agent / Reagent Key Intermediate Reference
Acylation with Acyl Halide None (direct reaction) N/A mdpi.com
Coupling with Carboxylic Acid Dicyclohexylcarbodiimide (DCC) O-acylisourea luxembourg-bio.com

Spiro Ring Opening and Rearrangement Reactions (e.g., Semipinacol Rearrangement)

Rearrangement reactions provide powerful methods for constructing the azaspirocyclic core itself, often with high stereocontrol. The semipinacol rearrangement is a notable example used to produce azaspirocyclic ketones. acs.org This type of reaction involves the 1,2-migration of a carbon or hydrogen atom in a β-amino alcohol or related substrate, typically promoted by an acid or an electrophilic reagent.

In the context of azaspiro[4.5]decane synthesis, a semipinacol rearrangement can be initiated from precursors such as cyclobutanols. acs.org For instance, the reaction between a cyclobutanol and N-bromosuccinimide (NBS) can induce a semipinacol process with simultaneous ring expansion to produce an azaspirocyclic ketone as a single diastereomer. acs.org This highly diastereoselective NBS-promoted semipinacol reaction can establish multiple stereogenic centers in a single step. nih.gov The reaction proceeds through a putative bromonium ion intermediate which triggers the ring expansion. acs.org Yields for these rearrangements are often high, ranging from 67% to 94%. acs.org Epoxide precursors can also be used to successfully undergo ring expansion, particularly for substrates derived from cyclopentanol. acs.orgsemanticscholar.orgubc.ca

Table 3: Semipinacol Rearrangements for Azaspiro Ketone Construction

Precursor Type Promoter / Reagent Key Feature Yield Range Reference
Cyclobutanol Brønsted or Lewis Acid Acid-promoted ring expansion 67-94% acs.org
Allylic Alcohol N-Bromosuccinimide (NBS) Electrophile-induced ring expansion 87% acs.org

Cascade and Domino Reactions for Constructing Complex Azaspiro Architectures

Cascade reactions, also known as domino or tandem reactions, are chemical processes involving at least two consecutive reactions where each subsequent step occurs due to the functionality formed in the previous step, without the need to isolate intermediates or add new reagents. wikipedia.orgnih.gov These elegant and efficient processes allow for the rapid construction of complex molecular architectures from simpler starting materials and are highly valued for their atom economy. wikipedia.orgnih.gov

In the synthesis of azaspiro compounds, cascade reactions are employed to build intricate polycyclic systems. For example, a gold-catalyzed domino cyclization has been developed to construct diverse fused azaspiro tetracyclic scaffolds. rsc.org An Au(I)-catalyzed cyclization/semipinacol rearrangement cascade of 1,6-enynes is another powerful method for constructing 7-azaspiro[4.5]decanes with good diastereoselectivity. researchgate.net Another key strategy involves the spirocyclization of in-situ generated N-acyliminium ions. clockss.org Treatment of γ-pentenyl-γ-hydroxylactams with trimethylsilyl trifluoromethanesulfonate (TMSOTf) generates an N-acyliminium ion, which undergoes a subsequent cyclization to give 1-azaspiro[4.5]-7-decen-2-ones in good yields as a single diastereomer. clockss.org These cascade processes highlight advanced strategies for efficiently assembling complex molecules centered around the azaspiro[4.5]decane core.

Table 4: Examples of Cascade Reactions in Azaspiro Synthesis

Reaction Type Catalyst / Promoter Scaffold Formed Reference
Domino Cyclization Gold Catalyst Fused azaspiro tetracycles rsc.org
Cyclization/Semipinacol Rearrangement Au(I) Catalyst Functionalized 7-azaspiro[4.5]decanes researchgate.net

Retrosynthetic Analysis and Strategic Route Design for 7 Azaspiro 4.5 Decan 10 One

Core Principles of Retrosynthetic Analysis for Complex Molecules

Retrosynthetic analysis is a problem-solving technique in organic synthesis. Instead of planning a synthesis in the forward direction, the target molecule is systematically broken down into simpler precursors. This process continues until readily available starting materials are identified.

Systematic Disconnection Strategies and their Application

Systematic disconnection involves the imaginary cleavage of bonds in the target molecule to reveal simpler precursor structures, known as synthons, and their real-world chemical equivalents, or reagents. Key strategies include:

One-Group and Two-Group Disconnections: These involve breaking one or two bonds connected to a functional group. For ketones like 7-Azaspiro[4.5]decan-10-one, disconnection of the alpha-carbon bond is a common strategy.

Functional Group Interconversion (FGI): This involves converting one functional group into another to facilitate a disconnection. For example, a ketone could be retrosynthetically derived from an alcohol via oxidation.

Disconnections of Rings: For cyclic and polycyclic systems, disconnections that open up rings to form acyclic precursors are particularly valuable. researchgate.net In spirocyclic systems, disconnections at the spiro center or bonds adjacent to it are common approaches. scripps.edu

Exploitation of Molecular Symmetry in Retrosynthetic Planning

Molecular symmetry can be a powerful tool in simplifying a synthetic plan. mdpi.combham.ac.uk If a target molecule possesses elements of symmetry, a disconnection that generates two identical or similar fragments can significantly reduce the number of synthetic steps required. bham.ac.uk While this compound itself does not possess a high degree of symmetry, recognizing local symmetry or opportunities to introduce it in synthetic intermediates can lead to more elegant and efficient routes. mdpi.com For instance, the synthesis of spirobiacridine diradicals has exploited their D2d molecular symmetry. rsc.org

Application of Retrosynthetic Approaches to Azaspiro[4.5]decane Systems

The azaspiro[4.5]decane framework is a common motif in medicinal chemistry and natural products. The retrosynthetic analysis of this system requires careful consideration of the spirocyclic junction and the embedded nitrogen atom.

Strategic Bond Disconnections Pertinent to Spiro[4.5]decanones

For spiro[4.5]decanones, several key bond disconnections can be considered. These disconnections aim to simplify the spirocyclic system into more manageable precursors.

A primary disconnection strategy involves cleaving the bond between the spiro-carbon and one of the adjacent carbonyl carbons. This simplifies the spirocycle into a cyclohexanone (B45756) derivative with a side chain that can be cyclized in the forward synthesis. Another approach is to disconnect a carbon-carbon bond within one of the rings, which can lead to acyclic precursors that can undergo intramolecular cyclization. researchgate.net The choice of disconnection is often guided by the availability of starting materials and the desire to control stereochemistry.

Identification of Readily Available Precursors and Synthons

Following the disconnection of the target molecule, the next step is to identify the corresponding synthons and their real-world chemical equivalents, which are the starting materials for the synthesis.

Considerations of Chemo-, Regio-, and Stereoselectivity in Retrosynthetic Pathways

The successful synthesis of a complex molecular architecture like this compound hinges on the precise control of selectivity at various stages. In the context of its retrosynthetic analysis, chemo-, regio-, and stereoselectivity are paramount considerations that guide the design of an efficient and high-yielding reaction sequence. These principles determine which functional groups react, where they react, and how they are oriented in three-dimensional space, respectively.

Chemoselectivity

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule containing multiple reactive sites. In the synthesis of this compound, precursors often contain several functional groups, such as esters, nitriles, and ketones, in addition to the secondary amine of the piperidine (B6355638) ring.

A notable challenge arises during reduction steps. For instance, a synthetic approach might involve a precursor containing both an ester and a nitrile group. The selective reduction of the nitrile to a primary amine, which is necessary for a subsequent cyclization, without affecting the ester group is a critical chemoselective transformation. A serendipitous discovery in the synthesis of the related 7-azaspiro[4.5]decan-6-one scaffold highlighted this challenge. acs.org In that case, the reduction of an adduct containing a nitrile with lithium aluminum hydride (LAH) unexpectedly led to the formation of the spirolactam, demonstrating how a reagent can exhibit different chemoselectivity than anticipated. acs.org Therefore, the choice of reducing agent and protecting groups for the piperidine nitrogen is crucial to prevent unwanted side reactions and ensure that the desired transformations occur.

Regioselectivity

Regioselectivity is the control of the direction of bond formation, which is fundamental in constructing the correct constitutional isomer of the azaspiro[4.5]decane core. The target molecule is the 10-keto isomer, but other regioisomers, such as the 6-keto variant, are also possible and have been synthesized. acs.org

The regiochemical outcome is often determined during the key ring-forming step. For example, an intramolecular Dieckmann condensation of a diester precursor or an intramolecular alkylation of a cyano-ester could be employed to form the five-membered cyclopentanone (B42830) ring. The structure of the linear precursor dictates the final product.

To form the desired this compound: A plausible precursor would be a piperidine derivative substituted at the 4-position with two different carbon chains, such as a cyanoethyl group and an ethoxycarbonylmethyl group. Intramolecular cyclization would then occur between the α-carbon of the cyanoethyl group and the carbonyl of the ester, yielding the desired 10-keto product after hydrolysis and decarboxylation.

To form the regioisomeric 7-Azaspiro[4.5]decan-6-one: The synthetic route would need to be designed differently, for instance, by promoting cyclization onto a carbonyl group attached directly to the piperidine ring. A reported synthesis of this regioisomer involves a radical-mediated intermolecular C-C bond formation followed by an unexpected LAH-mediated reductive cyclization. acs.org

The following table illustrates how precursor design influences the regiochemical outcome of the key cyclization step.

Target RegioisomerHypothetical Precursor StructureKey Ring-Forming Reaction
This compound N-protected 4-(2-cyanoethyl)-4-(ethoxycarbonylmethyl)piperidineIntramolecular Thorpe-Ziegler
7-Azaspiro[4.5]decan-6-one acs.orgA bridged bicyclic lactone reacts with acrylonitrile, followed by reduction. acs.orgReductive Cyclization

Stereoselectivity

Stereoselectivity concerns the control of the spatial arrangement of atoms, leading to the formation of a specific stereoisomer. The spiro-carbon atom (C5) in this compound is a stereocenter. Consequently, any synthesis starting from achiral precursors without a chiral influence will produce a racemic mixture (an equal mixture of both enantiomers).

Achieving stereocontrol is a significant challenge and can be addressed through several strategies:

Chiral Resolution: Synthesizing the racemic mixture and then separating the enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Chiral Pool Synthesis: Starting from a readily available chiral molecule that already contains some of the required stereocenters.

Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other during a key synthetic step.

Substrate-Controlled Diastereoselectivity: In cases where other stereocenters are present in the molecule, they can influence the stereochemical outcome of a new stereocenter being formed. In the synthesis of related 1-oxa-7-azaspiro[4.5]decane systems, the epoxidation of an olefin precursor led to the formation of two diastereomers, which could be separated by chromatography. nih.gov The relative orientation of the groups on the piperidine ring influenced the approach of the reagent, resulting in a diastereomeric mixture. nih.govacs.org

Research on related spirocyclic systems often reports the formation of diastereomeric mixtures, underscoring the importance of stereochemical control. For example, the synthesis of tert-butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate yielded two separable diastereomers, with the more retained isomer being isolated in a 35% yield. nih.gov

The table below summarizes findings on selectivity from the synthesis of analogous azaspirocyclic compounds.

Compound ClassSelectivity AspectMethod/ObservationReference
7-Azaspiro[4.5]decan-6-onesRegio- and StereoselectiveAn alkaline H₂O₂ cleavage reaction of a bicyclic precursor proceeded in a highly regio- and stereoselective manner. acs.org acs.org
1-Oxa-7-azaspiro[4.5]decanesDiastereoselectivitySynthesis from an olefin precursor resulted in two separable diastereomers, which were isolated via chromatography. nih.gov nih.gov
2,8-Diazaspiro[4.5]decan-1-onesStereoselectivityRacemic products were efficiently separated into individual enantiomers using normal phase chiral HPLC. researchgate.net researchgate.net

Advanced Spectroscopic Characterization Techniques in Research on 7 Azaspiro 4.5 Decan 10 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the proton and carbon environments within 7-Azaspiro[4.5]decan-10-one.

Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments and their neighboring protons through chemical shifts (δ), signal multiplicity, and coupling constants (J). In this compound, the protons on the piperidine (B6355638) and cyclopentanone (B42830) rings exhibit characteristic signals.

The protons on carbons adjacent to the nitrogen atom (C6 and C8) are expected to appear downfield (higher ppm value) due to the deshielding effect of the electronegative nitrogen atom. oregonstate.educhemistrysteps.comlibretexts.org Similarly, protons on the carbon adjacent to the carbonyl group (C9) will also be shifted downfield. The remaining methylene (B1212753) protons on the cyclohexane (B81311) and cyclopentane (B165970) portions of the spirocycle would resonate in the more shielded, upfield region of the spectrum. oregonstate.educhemistrysteps.com The signal for the N-H proton is typically a broad singlet, and its chemical shift can be variable.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
H on C6, C8~2.8 – 3.2Multiplet (m)Adjacent to nitrogen atom.
H on C9~2.2 – 2.6Triplet (t)Adjacent to carbonyl group (C=O).
H on C1, C2, C3, C4~1.5 – 2.1Multiplet (m)Aliphatic protons on the cyclopentanone ring.
N-HVariable (Broad)Singlet (s)Chemical shift is dependent on solvent and concentration.

Note: Data are estimated based on general chemical shift principles and data from analogous azaspiro[4.5]decanone structures.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environment. For this compound, nine distinct carbon signals are expected. The most deshielded signal corresponds to the carbonyl carbon (C10) of the ketone, typically appearing above 200 ppm. The spiro carbon (C5), being a quaternary carbon linked to four other carbons, also has a characteristic chemical shift. Carbons bonded to the nitrogen atom (C6 and C8) are shifted downfield compared to other aliphatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)Notes
C10~210 – 220Carbonyl carbon (ketone).
C5~60 – 70Quaternary spiro carbon.
C6, C8~45 – 55Carbons adjacent to nitrogen.
C9~35 – 45Carbon adjacent to carbonyl group.
C1, C2, C3, C4~20 – 40Remaining aliphatic carbons.

Note: Data are estimated based on general chemical shift principles and data from analogous azaspiro[4.5]decanone structures.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (³J-coupling). sdsu.edu For this compound, COSY would show cross-peaks between protons on C1/C2, C2/C3, C3/C4, C6/C-piperidine neighbors, and C8/C-piperidine neighbors, confirming the connectivity within the ring systems. emerypharma.com

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. columbia.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two to three bonds. columbia.edu This is particularly powerful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, protons on C9 would show a correlation to the carbonyl carbon C10, and protons on C4 and C6 would show correlations to the spiro carbon C5, confirming the spirocyclic junction. emerypharma.comyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is essential for determining the stereochemistry and three-dimensional conformation of the molecule. In spirocyclic systems, NOESY can reveal the spatial relationships between protons on the two different rings, confirming the rigid three-dimensional structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the m/z value of an ion to a very high degree of accuracy (typically to four or five decimal places). alevelchemistry.co.uk This precision allows for the determination of the exact mass of the molecule, which in turn can be used to deduce its unique elemental formula. researchgate.netfiveable.menih.gov For this compound, with a molecular formula of C₉H₁₅NO, HRMS can confirm this composition by matching the experimentally measured mass to the theoretically calculated mass. missouri.eduresearchgate.net An error of less than 5 parts per million (ppm) is generally accepted for confirmation. researchgate.net

Table 3: HRMS Data for this compound

IonMolecular FormulaCalculated Exact Mass (m/z)Observed Mass (m/z)
[M+H]⁺C₉H₁₆NO⁺154.12264Typically within ± 0.0008 (5 ppm)

Note: The calculated exact mass is determined using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). missouri.edusisweb.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com It is an essential tool for assessing the purity of a synthetic sample and confirming its identity. birchbiotech.com

In a GC-MS analysis of a this compound sample, the gas chromatograph first vaporizes the sample and separates its components. thermofisher.com A pure sample should ideally yield a single, sharp peak in the resulting chromatogram at a specific retention time. birchbiotech.com The presence of additional peaks would indicate impurities. reddit.com

As the compound elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum. This spectrum shows the molecular ion peak ([M]⁺) at m/z = 153, corresponding to the molecular weight of the compound, and a series of fragment ion peaks. This fragmentation pattern is unique to the molecule's structure and serves as a chemical "fingerprint" that can be compared against spectral libraries for positive identification. birchbiotech.comnist.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Vibrations

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. masterorganicchemistry.com In the case of this compound, the key functional groups are a secondary amine (N-H) within the azaspiro ring and a ketone (C=O) group.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The N-H stretching vibration of the secondary amine typically appears in the region of 3300-3500 cm⁻¹. pressbooks.pub The carbonyl (C=O) stretching vibration of the ketone is one of the most prominent absorptions in an IR spectrum, expected to be a strong, sharp peak between 1680 and 1750 cm⁻¹. masterorganicchemistry.com The precise position of this peak can provide clues about the ring strain and electronic environment of the carbonyl group.

Table 1: Expected Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Secondary Amine (N-H)Stretching3300 - 3500Medium
Ketone (C=O)Stretching1680 - 1750Strong, Sharp
Alkane (C-H)Stretching2850 - 3000Strong
Alkane (CH₂)Bending (Scissoring)1450 - 1470Medium
Amine (C-N)Stretching1020 - 1250Medium to Weak

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography is a powerful analytical technique that provides the definitive three-dimensional structure of a molecule in its solid, crystalline form. springernature.com By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine the precise spatial coordinates of each atom, as well as bond lengths, bond angles, and torsional angles. This information is crucial for understanding the molecule's conformation and intermolecular interactions in the solid state.

While the specific crystal structure of this compound is not detailed in the provided sources, analysis of a related derivative, 4-(Pyrimidin-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one, illustrates the type of data obtained. iucr.org In this derivative, the cyclohexyl ring was found to adopt a regular chair conformation, and the five-membered ring adopted an envelope conformation. The study also revealed how molecules pack together in the crystal lattice, forming supramolecular structures through intermolecular contacts like C—H···O and C—H···S interactions. iucr.org

For this compound, an X-ray crystallographic study would elucidate the conformation of both the piperidine and cyclopentanone rings, confirming the chair or boat/twist-boat conformation of the six-membered ring and the envelope or twist conformation of the five-membered ring. It would also provide precise measurements of the spirocyclic junction and reveal any hydrogen bonding networks involving the N-H group and the carbonyl oxygen in the crystal lattice.

Table 2: Representative Crystallographic Data for an Azaspiro[4.5]decane Derivative

ParameterExample Value (from a related structure) iucr.orgInformation Provided
Chemical FormulaC₁₂H₁₅N₃OSElemental composition of the unit cell
Crystal SystemMonoclinicThe basic geometric shape of the unit cell
Space GroupP2₁/cSymmetry elements within the unit cell
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)The size and angles of the unit cell
ConformationCyclohexyl ring: Chair; Thiazolidinone ring: EnvelopeThe 3D shape of the rings
Intermolecular ForcesC—H···O and C—H···S contactsHow molecules interact in the crystal

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The primary chromophore in this compound is the carbonyl (C=O) group of the ketone.

Saturated ketones typically exhibit two main UV absorption bands. The first is a weak absorption (low molar absorptivity, ε) at a longer wavelength, typically around 270-300 nm. masterorganicchemistry.com This band arises from a formally "forbidden" n → π* (n-to-pi-star) electronic transition, where a non-bonding electron from an oxygen lone pair is promoted to the antibonding π* orbital of the carbonyl group. A second, much stronger absorption (high molar absorptivity) occurs at a shorter wavelength, usually below 200 nm, corresponding to the allowed π → π* (pi-to-pi-star) transition. masterorganicchemistry.com The solvent used can influence the position of the n → π* transition; polar solvents can cause a hypsochromic (blue) shift to a shorter wavelength.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Simple aliphatic ketones like this compound are generally not considered fluorescent. Upon excitation, they tend to undergo rapid non-radiative decay processes or intersystem crossing to a triplet state, which can lead to phosphorescence rather than fluorescence. Significant fluorescence would typically require the introduction of a fluorophore, such as an aromatic ring, into the molecular structure.

Table 3: Expected UV-Visible Absorption for this compound

Electronic TransitionExpected λmax (nm)Molar Absorptivity (ε)Orbital Change
n → π270 - 300Weak (e.g., 10-100 L·mol⁻¹·cm⁻¹)Non-bonding (O lone pair) → π (C=O)
π → π< 200Strong (e.g., >1,000 L·mol⁻¹·cm⁻¹)π (C=O) → π (C=O)

Applications and Research Utility of 7 Azaspiro 4.5 Decan 10 One Scaffolds in Synthetic Chemistry

Role as Versatile Synthetic Intermediates and Building Blocks

The 7-Azaspiro[4.5]decan-10-one framework is a cornerstone in the synthesis of a variety of organic compounds. Its utility stems from the inherent reactivity of the ketone and the secondary amine, which allow for a multitude of chemical transformations.

Construction of Complex Organic Molecules

The spirocyclic nature of this compound provides a rigid and defined three-dimensional arrangement, which is a desirable feature in the synthesis of complex molecular architectures. acs.org This scaffold has been instrumental in the synthetic exploration of natural products and their analogues. For instance, the [4.5]-6-azaspirodecane ring system, a related structure, was a key inspiration in a synthetic route toward halichlorine. acs.org The synthesis involved a deconstruction of the natural product to a spirocyclic ketone intermediate. acs.org

Researchers have utilized derivatives of azaspiro[4.5]decanes as building blocks for creating novel compounds with potential therapeutic properties. lookchem.com The ability to functionalize the scaffold at various positions allows for the systematic development of molecules with tailored biological activities.

Precursors for Specialty Chemicals and Advanced Materials

Beyond complex molecule synthesis, this compound and its derivatives are valuable precursors for specialty chemicals and advanced materials. lookchem.com The unique properties imparted by the spirocyclic structure can be harnessed to create materials with specific physical and chemical characteristics. For example, spirocyclotriphosphazenes have been synthesized using 1,4-Dioxa-8-azaspiro[4.5]decane as an intermediate, highlighting the utility of this class of compounds in materials science. lookchem.com The resulting materials exhibit unique properties that make them suitable for applications in coatings, adhesives, and polymers. lookchem.com

The structural features of azaspiro[4.5]decan-2-one derivatives, for example, allow for the creation of derivatives with enhanced functionalities, leading to novel compounds with specific applications in medicinal and materials chemistry. cymitquimica.com

Scaffold for Combinatorial Chemistry and Chemical Library Synthesis

The this compound scaffold is particularly well-suited for combinatorial chemistry, a technique that enables the rapid synthesis of a large number of diverse compounds. fortunepublish.com This approach is crucial in the discovery of new drugs and materials. fortunepublish.com The spirocyclic framework provides a rigid core upon which various substituents can be introduced, leading to the generation of extensive chemical libraries.

A study by Kumar et al. describes the synthesis of a 162-member compound library derived from a single 1-Oxa-7-azaspiro[4.5]decane precursor. acs.org This was achieved through a multi-stage divergence strategy, demonstrating the power of using spirocyclic scaffolds to explore chemical space. acs.org The strategy involved the separation of diastereomers, elaboration with different reagents, and diversification of the nitrogen atom. acs.org This systematic approach allows for the creation of a wide array of compounds from a common starting point. acs.org The resulting libraries can then be screened for biological activity, accelerating the identification of lead compounds for drug development. google.com

Scaffold Type Library Size Diversification Strategy Reference
1-Oxa-7-azaspiro[4.5]decane162 compoundsDiastereomer separation, Horner-Emmons-Wadsworth reaction, Nitrogen diversification acs.org
Indenoisoquinolines111 compoundsMulticomponent reaction with aromatic aldehydes/aroyl chlorides and N-benzyl amine researchgate.net

Exploration of Structure-Reactivity Relationships in Chemical Transformations

The unique structural characteristics of this compound make it an excellent model system for studying how a molecule's three-dimensional shape and the arrangement of its atoms influence its chemical behavior.

Influence of Spirocyclic Architecture on Chemical Reactivity

The spirocyclic architecture of this compound imposes significant conformational rigidity, which in turn affects the reactivity of the functional groups. acs.org The fixed spatial orientation of the rings can influence the accessibility of the ketone and the nitrogen atom to reagents, leading to specific reaction outcomes. acs.org

For example, in the synthesis of a halichlorine fragment, an NBS-promoted semipinacol rearrangement of a related 6-azaspiro[4.5]decane system was investigated. acs.org The stereochemical outcome of this reaction was directly controlled by the spirocyclic framework, with the electrophilic brominating reagent approaching from the face opposite to a substituent on the heterocycle, leading to a specific diastereomer. acs.org This demonstrates how the spirocyclic nature of the molecule dictates the trajectory of incoming reagents and the stereochemistry of the product. acs.org

Stereochemical Influence on Synthetic Reaction Outcomes

The stereochemistry of the spiro center and any other chiral centers within the this compound scaffold plays a crucial role in determining the outcome of synthetic reactions. The presence of stereocenters can lead to the formation of diastereomers, which may exhibit different chemical and biological properties.

In the synthesis of a library of N-diversified 1-Oxa-7-azaspiro[4.5]decan-2-yl-propanes and -butanes, two separable spirocyclic diastereomers were prepared early in the synthetic sequence. acs.org Each diastereomer was then elaborated separately, leading to a diverse set of final compounds. acs.org This highlights the importance of controlling and separating stereoisomers to fully explore the chemical space around a spirocyclic scaffold.

The stereochemical influence is also evident in reactions such as iodoaminocyclization, where the stereochemistry of the starting material dictates the stereochemistry of the resulting azaspirocycle. researchgate.net The ability to control the stereochemical outcome is essential for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

Use in Rational Design of Chemical Probes for Receptor Binding Studies (focused on chemical interactions)

The this compound scaffold and its analogues are valuable frameworks in the rational design of chemical probes for studying receptor binding. A chemical probe is a small molecule engineered to selectively bind and modify the function of a specific protein target, thereby enabling researchers to investigate the protein's role in complex biological systems. promega.ca The inherent structural properties of the azaspiro[4.5]decane core, particularly its conformational rigidity, make it an attractive starting point for developing such probes. This rigidity helps to enhance binding specificity and can lead to compounds with high affinity for their intended targets.

The design of these probes involves a detailed understanding of the interactions between the ligand (the chemical probe) and the receptor. By systematically modifying the this compound scaffold, chemists can fine-tune the probe's properties to achieve desired levels of potency and selectivity. This process often involves exploring structure-activity relationships (SAR), where changes in the chemical structure are correlated with changes in biological activity.

The design of ligands based on the 7-azaspiro[4.5]decane scaffold for receptor binding studies is guided by several key principles that focus on optimizing the chemical interactions between the probe and its target protein.

A primary principle is the exploitation of the scaffold's three-dimensional structure. The spirocyclic nature of the 7-azaspiro[4.5]decane system imparts a defined and relatively rigid conformation. nih.gov This pre-organization of the molecule can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity. For instance, X-ray crystallography has confirmed that the spirocyclic amine in certain azaspiro[4.5]decanyl amides does not distort the chair conformation of the cyclohexane (B81311) ring, a feature that can be crucial for fitting into a specific receptor's binding pocket. nih.gov The conformational stability of substituted azaspiro[4.5]decanone cores, where ring puckering is restricted, has been shown to directly impact receptor binding and biological activity.

Furthermore, the nitrogen atom within the azaspiro ring system is a critical site for modification. It can serve as a point for introducing various substituents that can modulate the ligand's properties, including its affinity, selectivity, and pharmacokinetic profile. In the development of opioid receptor ligands, selected tertiary amides derived from an azaspiro[4.5]decane scaffold showed potent and selective µ-receptor binding, whereas the corresponding secondary amides were significantly less active. nih.gov This indicates that the nature of the substituent on the nitrogen atom is a key determinant of receptor interaction and selectivity.

The following tables provide examples of how these design principles have been applied in the development of chemical probes based on azaspiro[4.5]decane scaffolds for various receptors.

Table 1: 8-Azaspiro[4.5]decane Derivatives as CCK Receptor Ligands

CompoundStructureReceptor TargetBinding Affinity (IC₅₀)Key Structural Features and Inferred Interactions
Spiroglumide(R)-4-(3,5-dichlorobenzamido)-5-(8-azaspiro[4.5]decan-8-yl)-5-oxopentanoic acidCCKB/gastrin~10⁻⁷ M (Kᵢ)The 3,5-dichlorobenzamido group likely engages in hydrophobic and/or halogen bonding interactions. The carboxylic acid provides a key ionic or hydrogen bonding interaction point. The spiro scaffold provides a rigid framework. acs.org
Compound 10dl-phenylalanine derivative of spiroglumideCCKB/gastrin10-20 times more potent than spiroglumideThe addition of a phenylalanine residue enhances potency, suggesting the presence of a hydrophobic pocket in the receptor that can accommodate the phenyl group. acs.org
Compound 12R,R-diastereoisomer of Compound 10CCKB/gastrin~5 times more potent than the R,S-diastereoisomer (Compound 13)The stereochemistry at the newly introduced chiral center is critical, indicating a specific spatial arrangement is required for optimal receptor fit. acs.org
Compound 33R,S-diastereoisomerCCKB/gastrin~20 times more potent than the R,R-analogue (Compound 34)Demonstrates the profound impact of stereochemistry on receptor affinity, emphasizing the importance of a precise three-dimensional arrangement of interacting groups. acs.org

Table 2: Azaspiro[4.5]decane Derivatives as Opioid Receptor Ligands

Compound ClassReceptor TargetBinding ProfileKey Design Principle
Tertiary Amides of 1-Azaspiro[4.5]decan-10-yl amineμ-opioid receptorPotent and selective bindingThe conformationally restricted spirocyclic system is well-tolerated by the μ- and δ-receptors but not the κ-receptor, leading to selectivity. The tertiary amide is crucial for activity. nih.gov
Secondary Amides of 1-Azaspiro[4.5]decan-10-yl amineOpioid receptorsRelatively weak activityThe less conformationally restricted secondary amide results in weaker binding, highlighting the importance of the substituent on the amide nitrogen for receptor interaction. nih.gov

Q & A

Basic Research Questions

Q. How can researchers reliably identify and characterize 7-Azaspiro[4.5]decan-10-one in synthetic products?

  • Methodology :

  • Spectroscopic Techniques : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) to confirm the spirocyclic structure and substituent positions. Mass spectrometry (MS) validates molecular weight (154.21 g/mol) and fragmentation patterns .
  • Crystallographic Analysis : Single-crystal X-ray diffraction (SC-XRD) with refinement tools like SHELXL or SIR97 resolves bond lengths, angles, and ring puckering parameters. For example, Cremer-Pople coordinates can quantify non-planar ring distortions .
  • Purity Assessment : High-performance liquid chromatography (HPLC) or gas chromatography (GC) paired with retention time comparisons ensures chemical purity.

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology :

  • Synthetic Pathways : Common methods include cyclocondensation of amines with ketones or spiroannulation via intramolecular nucleophilic attack. Solvent selection (e.g., dichloromethane or THF) and catalysts (e.g., Lewis acids) influence yields .
  • Optimization Strategies : Employ factorial design (e.g., 2^k designs) to test variables like temperature, solvent polarity, and stoichiometry. Response surface methodology (RSM) identifies optimal conditions for yield and purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

  • Methodology :

  • Refinement Tools : Use SHELX or SIR97 for iterative refinement, adjusting thermal parameters and occupancy factors. Compare residual density maps to identify disordered atoms or solvent molecules .
  • Cross-Validation : Validate structural models against spectroscopic data (e.g., NMR coupling constants) and computational geometry optimizations (DFT calculations) to resolve discrepancies .

Q. What experimental designs are suitable for studying the biological or catalytic activity of this compound derivatives?

  • Methodology :

  • Quasi-Experimental Designs : Assign control and experimental groups to test bioactivity (e.g., enzyme inhibition). Pretest-posttest designs with ANOVA analyze dose-response relationships .
  • High-Throughput Screening (HTS) : Use automated platforms to screen derivatives against target proteins. Data pipelines (e.g., SHELXC/D/E for crystallographic phasing) accelerate structural analysis .

Q. How can researchers address reproducibility challenges in synthesizing this compound analogs?

  • Methodology :

  • Detailed Protocols : Document reaction conditions (e.g., inert atmosphere, exact stoichiometry) in supplementary materials. Share raw data (NMR spectra, chromatograms) via repositories .
  • Statistical Analysis : Apply Grubbs’ test to identify outliers in yield data. Use Bayesian inference to quantify uncertainty in reaction parameters .

Q. What computational approaches are effective for modeling the conformational dynamics of this compound?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate ring puckering using Cremer-Pople coordinates to analyze pseudorotation pathways. Compare energy barriers with experimental NMR line-shape analysis .
  • Quantum Mechanics (QM) : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict spectroscopic properties and validate against experimental IR/Raman data .

Methodological Frameworks

Q. How to formulate hypothesis-driven research questions for studying this compound’s reactivity?

  • Framework :

  • PICO Model : Define Population (compound derivatives), Intervention (reaction conditions), Comparison (control reactions), and Outcomes (yield/selectivity) .
  • FINER Criteria : Ensure questions are Feasible (lab resources), Interesting (novel spirocycles), Novel (understudied mechanisms), Ethical (safe protocols), and Relevant (drug discovery applications) .

Q. What guidelines ensure rigorous reporting of this compound research?

  • Guidelines :

  • STRUCTURE : Follow IMRaD format (Introduction, Methods, Results, Discussion) with supplementary data for reproducibility .
  • Data Transparency : Include CIF files for crystallographic data, raw spectroscopic plots, and statistical code .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.